![molecular formula C11HF15O B1597716 2,3,4,5,6-Pentakis(trifluoromethyl)phenol CAS No. 723294-91-5](/img/structure/B1597716.png)
2,3,4,5,6-Pentakis(trifluoromethyl)phenol
Overview
Description
2,3,4,5,6-Pentakis(trifluoromethyl)phenol, also known as PTFMP, is a highly fluorinated organic compound. It is a white crystalline solid that is widely used in scientific research applications. PTFMP has attracted significant attention due to its unique properties, which make it an ideal candidate for various applications. In
Scientific Research Applications
Synthesis of Novel Stable Carbenes
2,3,4,5,6-Pentakis(trifluoromethyl)phenol: serves as a precursor in the synthesis of novel stable carbenes. These carbenes are important in organic chemistry due to their unique reactivity and ability to stabilize reactive intermediates .
Development of Radical Species
The compound is utilized in the generation of radical species. Its electron-withdrawing trifluoromethyl groups enhance the stability of radicals, making them useful for various synthetic applications .
Creation of Superacids
Researchers use 2,3,4,5,6-Pentakis(trifluoromethyl)phenol to design superacids. The strong electron-withdrawing nature of the trifluoromethyl groups increases the acidity of the compound, which can surpass that of traditional strong acids .
Production of Weakly Coordinating Anions
The sterically crowded and electron-withdrawing properties of this compound make it an excellent candidate for forming weakly coordinating anions, which are valuable in inorganic and organometallic chemistry for studying cationic species .
Pharmaceutical Applications
In the pharmaceutical industry, 2,3,4,5,6-Pentakis(trifluoromethyl)phenol is used for the development of fluorine-containing drugs. Its derivatives can be intermediates in the production of various medicinal compounds .
Materials Science: Fluorinated Building Blocks
This compound acts as a fluorinated building block in materials science. Its incorporation into polymers can impart properties like increased chemical resistance and thermal stability, making it valuable for advanced material design .
Mechanism of Action
Target of Action
It’s known that this compound is a strong acid with a pka similar to picric acid . Its phenolate form has a well-delocalized negative charge, and the most nucleophilic site of the anion is hidden between two protective ortho-CF3 groups, reducing its nucleophilicity .
Mode of Action
The formation of pentakis(trifluoromethyl)phenolate from pentakis(trifluoromethyl)nitrobenzene seems to be a nucleophilic substitution . This suggests that the compound may interact with its targets through nucleophilic substitution reactions.
properties
IUPAC Name |
2,3,4,5,6-pentakis(trifluoromethyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11HF15O/c12-7(13,14)1-2(8(15,16)17)4(10(21,22)23)6(27)5(11(24,25)26)3(1)9(18,19)20/h27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXSLNBWBKMORF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1C(F)(F)F)C(F)(F)F)O)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11HF15O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375101 | |
Record name | 2,3,4,5,6-pentakis(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
434.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5,6-Pentakis(trifluoromethyl)phenol | |
CAS RN |
723294-91-5 | |
Record name | 2,3,4,5,6-pentakis(trifluoromethyl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20375101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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